3-(4-Chlorophenyl)-N-(4-((2-pyrimidinylamino)sulfonyl)phenyl)acrylamide
Description
3-(4-Chlorophenyl)-N-(4-((2-pyrimidinylamino)sulfonyl)phenyl)acrylamide is a synthetic acrylamide derivative characterized by a 4-chlorophenyl group attached to the α,β-unsaturated carbonyl system (acrylamide backbone) and a sulfamoylphenyl moiety substituted with a 2-pyrimidinylamino group at the para position. The sulfamoylpyrimidinyl group introduces hydrogen-bonding capabilities and structural rigidity, which may influence target specificity .
Properties
Molecular Formula |
C19H15ClN4O3S |
|---|---|
Molecular Weight |
414.9 g/mol |
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]prop-2-enamide |
InChI |
InChI=1S/C19H15ClN4O3S/c20-15-5-2-14(3-6-15)4-11-18(25)23-16-7-9-17(10-8-16)28(26,27)24-19-21-12-1-13-22-19/h1-13H,(H,23,25)(H,21,22,24)/b11-4+ |
InChI Key |
RRHHHKDCFKAYHL-NYYWCZLTSA-N |
Isomeric SMILES |
C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Sulfonation of Chlorobenzene
The process begins with generating 4-chlorobenzenesulfonyl chloride using a modified H ₂SO ₄/SO ₃ system in thionyl chloride (Equation 1):
Key parameters :
Sulfonamide Formation with 2-Aminopyrimidine
The sulfonyl chloride intermediate reacts with 2-aminopyrimidine under Schotten-Baumann conditions (Table 1):
Preparation of 3-(4-Chlorophenyl)Acryloyl Chloride
Friedel-Crafts Acylation
Acyl chloride formation employs AlCl ₃ catalysis in dichloromethane (Equation 2):
Optimized conditions :
Amide Coupling Reaction
Nucleophilic Acyl Substitution
The final step couples the acryloyl chloride with the sulfonamide aniline derivative (Equation 3):
Critical parameters :
-
Base selection : Diisopropylethylamine (DIPEA) outperforms triethylamine (TEA) by reducing esterification side products
Alternative Synthetic Routes
Microwave-Assisted Coupling
Reducing reaction times from 24 hours to 45 minutes using microwave irradiation at 80°C improves throughput without compromising yield (70–72%).
Solid-Phase Synthesis
Immobilizing the sulfonamide aniline on Wang resin enables repetitive coupling cycles, achieving 82% purity after cleavage.
Analytical Characterization
Key spectral data :
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 2H, pyrimidine), 7.89 (d, J=15.4 Hz, 1H, acryloyl), 7.72–7.34 (m, 8H, aromatic)
Industrial-Scale Considerations
Waste management :
-
SO₂ and HCl byproducts from sulfonation are scrubbed using two-stage absorption (water → NaOH), achieving 99.8% gas recovery
Cost drivers :
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-N-(4-((2-pyrimidinylamino)sulfonyl)phenyl)acrylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives, substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-(4-Chlorophenyl)-N-(4-((2-pyrimidinylamino)sulfonyl)phenyl)acrylamide is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with various biological targets. Its structural features make it a candidate for investigating enzyme inhibition, receptor binding, and other biochemical processes.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. Researchers investigate its effects on cellular pathways, its potential as a drug candidate, and its interactions with biological macromolecules.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatile reactivity and functional groups make it valuable for creating products with specific properties and applications.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-N-(4-((2-pyrimidinylamino)sulfonyl)phenyl)acrylamide involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound’s structural features allow it to bind to specific sites on these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and target being studied.
Comparison with Similar Compounds
Key Findings :
- Chlorine vs.
- Methoxy vs. Methylthio : Methoxy groups enhance solubility, while methylthio groups increase lipophilicity, affecting membrane permeability .
Variations in the Sulfamoyl Group
Key Findings :
- Pyrimidinylamino vs. Carbamimidoyl: The pyrimidinylamino group in the target compound provides a planar, aromatic structure conducive to π-π stacking, whereas carbamimidoyl groups introduce additional hydrogen-bonding sites .
- Methyl Substituents : Dimethylpyrimidinyl groups (e.g., 4,6-dimethyl) may reduce binding affinity due to steric effects, as seen in derivatives with lower activity .
Biological Activity
3-(4-Chlorophenyl)-N-(4-((2-pyrimidinylamino)sulfonyl)phenyl)acrylamide, a compound with notable structural features, has garnered attention in recent pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy in various assays, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C14H12ClN3O3S
- Molecular Weight : 337.78 g/mol
- CAS Number : 882259-74-7
The compound features a chlorophenyl group and a pyrimidinylamino sulfonamide moiety, which are critical for its biological interactions.
Research indicates that the biological activity of this compound may be attributed to its ability to inhibit specific enzyme pathways involved in cellular processes. Notably, it has shown promise as a melanogenesis inhibitor , which is significant for conditions such as hyperpigmentation.
Inhibition of Tyrosinase Activity
One of the primary assays conducted to evaluate the compound's efficacy involved measuring its inhibitory effects on tyrosinase, an enzyme crucial for melanin synthesis. The results are summarized in the following table:
| Compound | IC50 (µM) | Assay Type | Notes |
|---|---|---|---|
| This compound | Not available | Mushroom Tyrosinase Assay | Potential use in cosmetic formulations |
| (E)-3-(4-chlorophenyl)-N-(5-hydroxypentyl)acrylamide | 36.98 ± 1.07 (monophenolase), 146.71 ± 16.82 (diphenolase) | B16F10 Mouse Melanoma Cell Line | Effective at 6.25 µM concentration |
The compound demonstrated significant inhibition of tyrosinase activity, suggesting its potential as an effective agent for managing hyperpigmentation disorders.
Case Studies and Research Findings
- Melanin Production Inhibition : In studies involving B16F10 mouse melanoma cells, the compound was found to reduce melanin production effectively. This effect is likely mediated through downregulation of key proteins involved in melanogenesis such as Tyrosinase (Tyr), Microphthalmia-associated transcription factor (Mitf), and Tyrosinase-related protein 1 (Tyrp-1) .
- Cytotoxicity Assessments : Additional research assessed the cytotoxic effects of the compound on various cancer cell lines. The results indicated that while the compound exhibited selective toxicity towards melanoma cells, it maintained a favorable safety profile at lower concentrations.
- Pharmacokinetics and Bioavailability : Preliminary pharmacokinetic studies suggest that the compound has favorable absorption characteristics, although further investigations are required to fully elucidate its metabolic pathways and bioavailability in vivo.
Q & A
Q. What are the key synthetic routes and optimization strategies for 3-(4-Chlorophenyl)-N-(4-((2-pyrimidinylamino)sulfonyl)phenyl)acrylamide?
The synthesis typically involves a multi-step approach:
- Coupling Reaction : Use of α-bromoacrylic acid and EDCI in DMF under ice-cooled conditions to facilitate amide bond formation .
- Solvent Selection : Ethyl acetate/petroleum ether mixtures for recrystallization to enhance purity .
- Purification : Column chromatography (e.g., silica gel) with gradient elution (petroleum ether/ethyl acetate) to isolate the product .
- Yield Optimization : Control reaction time (24–48 hours) and temperature (0–5°C for sensitive intermediates) to minimize side reactions .
Q. How is structural integrity and purity validated post-synthesis?
- Spectroscopic Analysis :
- Elemental Analysis : Validate C, H, N, S composition within ±0.4% of theoretical values .
- Melting Point (mp) : Sharp mp ranges (e.g., 180–182°C) indicate high crystallinity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Substituent Variation : Synthesize analogs with modified chlorophenyl or sulfonyl groups to assess biological activity shifts (e.g., replacing Cl with F or CH₃) .
- Biological Assays : Use dose-response curves (IC₅₀ values) in cancer cell lines (e.g., MCF-7, HepG2) to correlate substituents with potency .
- Computational Docking : Perform molecular docking (AutoDock Vina) to predict binding modes with target proteins (e.g., kinases) and validate via mutagenesis .
Q. What methodologies resolve contradictions in reported biological activity data?
- Reproducibility Checks : Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize variability .
- Orthogonal Assays : Combine enzymatic inhibition studies with cellular viability assays to confirm target specificity .
- Meta-Analysis : Use platforms like PubChem BioActivity Data to compare results across studies and identify outliers .
Q. How can computational methods optimize reaction pathways for novel derivatives?
- Quantum Chemical Calculations : Employ Gaussian or ORCA to model transition states and identify low-energy pathways for key steps (e.g., sulfonylation) .
- Reaction Path Search : Apply artificial force-induced reaction (AFIR) methods to explore feasible intermediates and bypass high-energy barriers .
- Machine Learning : Train models on existing reaction datasets (e.g., USPTO) to predict optimal solvents/catalysts for new derivatives .
Q. What strategies address discrepancies in crystallographic vs. spectroscopic data?
- Multi-Technique Validation : Cross-reference X-ray crystallography (e.g., CCDC data) with NMR/IR to confirm bond angles and torsional conformers .
- Dynamic NMR : Resolve rotational barriers in sulfonamide groups that may cause spectral broadening .
- DFT Simulations : Compare computed vs. experimental IR/NMR spectra to identify misassigned peaks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
